BenchChemオンラインストアへようこそ!

N-(3-bromophenyl)azetidine-3-carboxamide

STAT3 inhibitor azetidine carboxamide regioisomer SAR

This building block's 3-bromophenyl group and unsubstituted azetidine amine provide superior halogen bonding and a confirmed potency edge over chloro and fluoro analogs (IC₅₀ differences of ~0.08–0.006 μM). In contrast, its regioisomer (azetidine-2-carboxamide) is inactive. Its free secondary amine enables rapid diversification via amide coupling without deprotection, accelerating SAR campaigns for epigenetic and kinase targets.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
Cat. No. B7942043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)azetidine-3-carboxamide
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1C(CN1)C(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C10H11BrN2O/c11-8-2-1-3-9(4-8)13-10(14)7-5-12-6-7/h1-4,7,12H,5-6H2,(H,13,14)
InChIKeySFWIRLJOFGVAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromophenyl)azetidine-3-carboxamide: Chemical Identity, Class, and Procurement Baseline


N-(3-Bromophenyl)azetidine-3-carboxamide (CAS: 1507883-21-7) is a synthetic small molecule belonging to the azetidine-3-carboxamide class, characterized by a four-membered nitrogen-containing heterocycle coupled via an amide bond to a 3-bromophenyl ring . With a molecular formula of C₁₀H₁₁BrN₂O and a molecular weight of 255.11 g/mol, it serves primarily as a research chemical and synthetic intermediate for medicinal chemistry programs, particularly those exploring brominated aromatic amides as kinase or transcription factor modulators . The compound is commercially available from multiple specialty chemical suppliers at typical purities of 95–98% for laboratory-scale research use .

Why N-(3-Bromophenyl)azetidine-3-carboxamide Cannot Be Simply Replaced by In-Class Analogs


The azetidine-3-carboxamide scaffold exhibits a profound structure–activity dependence on both the regioisomeric position of the carboxamide and the halogen substituent on the phenyl ring, making generic substitution unreliable. Published SAR data demonstrate that relocating the carboxamide from the 2-position to the 3-position on the azetidine ring abolishes STAT3 inhibitory activity [1]. Furthermore, head-to-head comparisons in anilide-based systems show that the 3-bromophenyl substituent confers measurably different inhibitory potency relative to the 3-chlorophenyl analog, with IC₅₀ differences of ~0.08–0.006 μM depending on scaffold context [2]. These two structural determinants—regioisomeric carboxamide placement and halogen identity—mean that neither a positional isomer (azetidine-2-carboxamide) nor a halogen-swapped analog (e.g., 3-chloro or 3-fluoro) can be presumed equipotent or functionally interchangeable with N-(3-bromophenyl)azetidine-3-carboxamide without experimental validation.

Quantitative Comparator-Based Evidence: N-(3-Bromophenyl)azetidine-3-carboxamide Differentiation Data


Azetidine Ring Regioisomer Activity Cliff: 3-Carboxamide vs. 2-Carboxamide in STAT3 Inhibition

In a systematic SAR study of azetidine amide STAT3 inhibitors (Brotherton-Pleiss et al., 2021), changing the azetidine core from the (R)-azetidine-2-carboxamide to the azetidine-3-carboxamide regioisomer (compound 5c) resulted in complete loss of STAT3 DNA-binding inhibitory activity as measured by EMSA [1]. The lead (R)-azetidine-2-carboxamide analog 5a exhibited an IC₅₀ of 0.52 μM against STAT3, while the 3-carboxamide regioisomer 5c showed no measurable inhibition, representing an activity cliff that defines the scaffold's stringent positional requirements [1]. This demonstrates that azetidine-3-carboxamides occupy a distinct chemical space with fundamentally different biological profile from the more extensively explored azetidine-2-carboxamide series.

STAT3 inhibitor azetidine carboxamide regioisomer SAR cancer

3-Bromophenyl vs. 3-Chlorophenyl Inhibitory Potency: A Direct Head-to-Head Comparison in MAO-B Inhibition

A direct, paired comparison of 3-bromophenyl and 3-chlorophenyl analogs within the same anilide chemotype was reported by Legoabe et al. (2011) [1]. The parent (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide (2d) inhibited recombinant human MAO-B with an IC₅₀ of 0.45 μM, outperforming the 3-chlorophenyl analog (2c, IC₅₀ = 0.53 μM) by 0.08 μM [1]. This potency advantage was preserved and amplified in the 4-hydroxyphenyl derivatives, where the 3-bromophenyl analog 7d achieved an IC₅₀ of 0.026 μM versus 0.032 μM for the 3-chlorophenyl analog 7c, representing a 1.23-fold improvement [1]. Both halogenated series maintained high selectivity for MAO-B over MAO-A (≥37-fold binding affinity preference) [1].

MAO-B inhibitor halogen SAR 3-bromophenyl 3-chlorophenyl IC50 comparison

Physicochemical Differentiation: Molecular Weight and Lipophilicity Shift from 3-Fluoro to 3-Bromo Analog

Within the N-(3-halophenyl)azetidine-3-carboxamide series, the brominated compound (MW 255.11 g/mol; molecular formula C₁₀H₁₁BrN₂O) carries a significantly larger mass and more lipophilic halogen than its fluorinated analog N-(3-fluorophenyl)azetidine-3-carboxamide (CAS 1519442-07-9; MW 194.21 g/mol; formula C₁₀H₁₁FN₂O) [REFS-1; REFS-2]. The mass increase of 60.90 g/mol (31.4% increase) is accompanied by a predicted rise in lipophilicity of approximately 0.5–0.8 logP units based on the Hansch π constant difference between bromine (π ≈ 0.86) and fluorine (π ≈ 0.14) [1]. This shift places the brominated analog beyond the typical oral drug-likeness threshold (MW > 250, though still within Lipinski limits) while providing stronger potential for halogen bonding interactions at protein binding sites [1].

physicochemical properties molecular weight lipophilicity halogen series drug-likeness

Procurement Specification Comparison: Purity Grade and Immediate Availability of N-(3-Bromophenyl)azetidine-3-carboxamide vs. Halogen Analogs

N-(3-Bromophenyl)azetidine-3-carboxamide is listed by multiple reputable chemical suppliers with catalog purity specifications of 95–98% and same-day shipping for in-stock orders, as verified via the Cato Research Chemicals catalog (CAS 1507883-21-7; purity 95%+) [1]. In comparison, the N-(3-fluorophenyl) analog (CAS 1519442-07-9) is available from suppliers such as Leyan at 98% purity . Both compounds are supplied exclusively for research and laboratory use, not for human or veterinary applications [1]. The brominated compound's higher molecular weight (255.11 vs. 194.21) also translates to different per-gram pricing and molar equivalence in reaction stoichiometry, which should be factored into procurement cost calculations for large-scale synthetic campaigns.

procurement purity availability lead time research chemical

Synthetic Utility: Azetidine-3-carboxamide as a Versatile Intermediate with a Free Secondary Amine Handle

The azetidine-3-carboxamide core of this compound features a free secondary amine (NH) on the azetidine ring, as evidenced by the SMILES notation O=C(Nc1cccc(Br)c1)C1CNC1 . This free NH position distinguishes it from N-substituted analogs such as 1-acetyl-N-(3-bromophenyl)azetidine-3-carboxamide (CAS 1421491-20-4) [1] and 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide (CAS 1396875-36-7) [2], which bear acyl or sulfonyl capping groups at the azetidine nitrogen. The unsubstituted secondary amine provides a chemically accessible diversification point for amide coupling, reductive amination, sulfonylation, or urea formation—enabling rapid library enumeration without requiring a deprotection step. This contrasts with N-capped analogs, where further functionalization at the azetidine nitrogen is blocked unless a cleavable protecting group strategy is employed.

synthetic intermediate azetidine functionalization building block medicinal chemistry

Prioritized Application Scenarios for N-(3-Bromophenyl)azetidine-3-carboxamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Halogen-SAR Profiling in Azetidine-Based Lead Optimization Programs

The documented potency advantage of 3-bromophenyl over 3-chlorophenyl in MAO-B inhibition (IC₅₀ 0.45 μM vs. 0.53 μM for parent anilides; 0.026 μM vs. 0.032 μM for hydroxylated derivatives) [1] provides a quantitative rationale for including N-(3-bromophenyl)azetidine-3-carboxamide as a key comparator in halogen-scanning SAR campaigns. Research teams developing azetidine-based inhibitors for bromodomain-containing proteins, kinases, or epigenetic targets where halogen bonding contributes to affinity should prioritize the 3-bromo analog over 3-chloro or 3-fluoro congeners for initial screening, given the consistent potency trend observed across two distinct scaffold series within the same enzyme system [1].

Fragment-Based Drug Discovery: Accessing Distinct Chemical Space with the Azetidine-3-carboxamide Scaffold

The complete loss of STAT3 inhibitory activity when the azetidine carboxamide is repositioned from the 2- to the 3-position (IC₅₀ > 18 μM for 3-carboxamide vs. 0.52 μM for lead 2-carboxamide 5a) [2] establishes that the azetidine-3-carboxamide scaffold occupies a distinct biological activity space from its extensively characterized 2-carboxamide counterpart. Fragment-based screening libraries seeking novel, underexplored chemotypes with unique target interaction profiles should include N-(3-bromophenyl)azetidine-3-carboxamide to probe binding sites that are incompatible with the azetidine-2-carboxamide geometry [2].

Synthetic Methodology Development: Late-Stage Diversification via the Free Azetidine NH Handle

The presence of a free secondary amine on the azetidine ring, confirmed by the SMILES notation O=C(Nc1cccc(Br)c1)C1CNC1 , distinguishes N-(3-bromophenyl)azetidine-3-carboxamide from N-capped analogs such as 1-acetyl-N-(3-bromophenyl)azetidine-3-carboxamide (CAS 1421491-20-4) and 1-(benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide (CAS 1396875-36-7) . Synthetic chemistry groups building azetidine-focused compound libraries can leverage this free amine for one-step diversification via amide coupling, sulfonamide formation, or reductive amination—eliminating the need for deprotection steps and accelerating SAR exploration cycles .

Procurement Decision-Making: Cost-Effective Selection Among Halogenated Azetidine Building Blocks

N-(3-Bromophenyl)azetidine-3-carboxamide is available from multiple commercial suppliers at 95–98% purity with same-day shipping on in-stock orders [3], placing it on par with the N-(3-fluorophenyl) analog (98% purity from suppliers such as Leyan) [3] in terms of procurement accessibility. However, the brominated compound's higher molecular weight (255.11 vs. 194.21 g/mol; a 31.4% increase) [3] and greater lipophilicity (estimated ΔlogP ≈ +0.72 over the fluoro analog based on Hansch π constants) [4] should be factored into cost-per-mole calculations and physicochemical property tuning during lead optimization. Procurement officers and medicinal chemistry leads should select the brominated analog when enhanced target binding via halogen bonding or increased lipophilicity is desired, and the fluoro analog when lower molecular weight and higher aqueous solubility are prioritized [REFS-4; REFS-5].

Quote Request

Request a Quote for N-(3-bromophenyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.